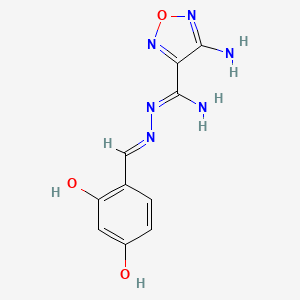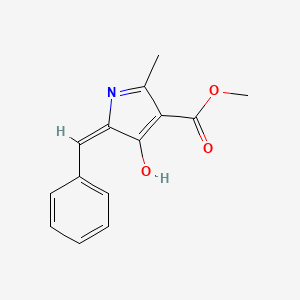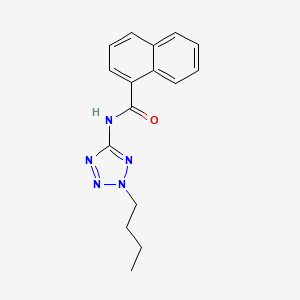![molecular formula C20H25ClN2O B6007090 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B6007090.png)
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride, also known as MB-CZ, is a synthetic compound that belongs to the family of carbazole derivatives. It has been widely used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride is still not fully understood. However, it is believed to act through several pathways, including the inhibition of COX-2 and LOX, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and LOX activity, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain. It has also been found to have antioxidant and anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the study of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride. One potential area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. In addition, the mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride needs to be further elucidated to better understand its pharmacological properties.
Métodos De Síntesis
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride can be synthesized by several methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 9-bromo-9H-carbazole and 4-(4-morpholinyl)butylboronic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-carbazol-9-ylbutyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21;/h1-4,7-10H,5-6,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZHTCTIJXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)


![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)

![ethyl (4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6007064.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B6007103.png)